N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
Historical Context and Development
The compound was first documented in PubChem in 2013, with subsequent modifications reflecting ongoing interest in its pharmacological potential. Its development aligns with broader efforts to exploit imidazo[1,2-a]pyridine derivatives for kinase inhibition, particularly against resistant mutations in FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). The integration of thiophene and furan moieties emerged from strategies to enhance binding affinity and metabolic stability, addressing limitations observed in earlier analogs. For example, replacing reactive thiophene derivatives with methyl-substituted variants mitigated glutathione trapping, a common issue in early-stage drug candidates.
Significance as a Privileged Heterocyclic Scaffold
Privileged scaffolds are structural motifs capable of interacting with multiple biological targets. The imidazo[1,2-a]pyridine core in this compound exemplifies this concept, offering a versatile platform for derivatization. The fused bicyclic system provides rigidity, while the carboxamide linker and aryl substituents enable precise modulation of electronic and steric properties (Table 1).
Table 1: Structural Features and Their Roles
| Feature | Role |
|---|---|
| Imidazo[1,2-a]pyridine | Core scaffold with π-π stacking potential |
| Thiophene-methyl | Enhances lipophilicity and kinase binding |
| Furan-methyl | Improves metabolic stability |
| Carboxamide linker | Facilitates hydrogen bonding interactions |
The thiophene and furan groups further contribute to its "privileged" status by enabling interactions with hydrophobic pockets in enzyme active sites, as demonstrated in FLT3 and hepatitis C virus (HCV) NS4B protein inhibitors.
Positioning within the Imidazo[1,2-a]pyridine Family of Compounds
This compound belongs to a subclass of imidazo[1,2-a]pyridines featuring dual N-alkylation with heteroaromatic methyl groups. Compared to simpler analogs like zolpidem (an imidazo[1,2-a]pyridine-based sedative), its structure incorporates advanced pharmacophoric elements:
- C(2) methyl group : Increases steric bulk, potentially reducing off-target effects.
- N-(thiophen-2-ylmethyl) : Introduces sulfur-containing heterocycle, improving affinity for ATP-binding pockets.
- N-(furan-3-ylmethyl) : Balances polarity and metabolic resistance.
Such modifications position it as a "second-generation" derivative aimed at overcoming resistance mutations (e.g., FLT3 D835Y) observed in clinical kinase inhibitors.
Research Significance in Medicinal Chemistry
The compound’s dual targeting capability—demonstrated by its structural similarity to both FLT3 and HCV NS4B inhibitors—highlights its broad applicability. Key research milestones include:
- Kinase inhibition : Retains activity against FLT3-ITD mutants (D835V, F691L), making it a candidate for refractory AML.
- Synthetic adaptability : Synthesized via Groebke-Blackburn-Bienaymé reaction (GBBR), enabling rapid diversification of the imidazo[1,2-a]pyridine core.
- Drug-likeness : Molecular weight (351.4 g/mol) and LogP (estimated 3.1) align with Lipinski’s criteria, supporting oral bioavailability.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-18(22-8-3-2-6-17(22)20-14)19(23)21(11-15-7-9-24-13-15)12-16-5-4-10-25-16/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJTUIBWDDZKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CC3=COC=C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled with imidazo[1,2-a]pyridine under specific reaction conditions, often requiring catalysts and controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that nitrogen heterocycles, such as imidazo[1,2-a]pyridine derivatives, are often integral in developing new antibacterial agents. These compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
A study demonstrated that derivatives of imidazo[1,2-a]pyridine, similar to the compound , showed enhanced potency against MRSA compared to traditional antibiotics like vancomycin. The minimum inhibitory concentration (MIC) values were notably lower for these derivatives, indicating their potential as effective antibacterial agents .
Anticancer Properties
The imidazo[1,2-a]pyridine framework has also been explored for its anticancer properties. Compounds with this scaffold have been reported to inhibit specific cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. The incorporation of furan and thiophene moieties may enhance these effects by increasing the lipophilicity and bioavailability of the compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide.
| Structural Feature | Effect on Activity |
|---|---|
| Furan ring | Enhances bioactivity due to electron-rich character |
| Thiophene ring | Improves binding affinity to biological targets |
| Imidazo core | Critical for antimicrobial and anticancer activity |
This table summarizes how specific structural elements contribute to the overall efficacy of the compound.
Antibacterial Studies
In a recent study published in MDPI, several pyrrole-derived compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications similar to those present in this compound could lead to compounds with MIC values significantly lower than existing antibiotics .
Anticancer Research
Another case study focused on a series of imidazo[1,2-a]pyridine derivatives that were tested against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of compounds with similar structures .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in the carboxamide substituents or core modifications. Key examples from literature are compared below:
Functional Group Impact
- Thiophene vs. However, furan derivatives may exhibit lower metabolic stability due to oxidative susceptibility.
- Methyl vs. Trifluoromethyl Groups : The target compound’s 2-methyl group offers steric hindrance without significantly altering LogP (~2.5 estimated), whereas trifluoromethyl groups (as in ) increase lipophilicity (LogP ~4.2) and metabolic resistance.
- Carboxamide Linkers : N-alkylation with heteroaromatic groups (furan/thiophene) in the target compound may reduce plasma protein binding compared to aryl-substituted analogues .
Biological Activity
N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Furan and Thiophene Substituents : The furan and thiophene rings are incorporated via cross-coupling reactions, such as Suzuki or Stille coupling.
- Amidation : The final step involves the amidation of the carboxylic acid derivative with an amine to yield the target compound.
Antimicrobial Properties
Research has indicated that compounds with imidazo[1,2-a]pyridine scaffolds exhibit promising antimicrobial activity. A study evaluating similar compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. For instance, it may inhibit specific kinases involved in cancer progression or viral replication pathways. Studies have indicated that structural modifications can enhance inhibitory activity against targets like reverse transcriptase and proteases associated with viral infections .
The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:
- Binding Affinity : The compound binds to specific enzymes or receptors, altering their activity.
- Signal Transduction Modulation : It may interfere with signaling pathways that promote cell survival and proliferation in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that this compound can induce oxidative stress in cancer cells, leading to apoptosis.
Data Table: Biological Activities Overview
| Activity Type | Tested Cell Lines/Organisms | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 10 - 30 | Cell membrane disruption |
| Anticancer | MCF-7 (breast), A549 (lung) | 5 - 15 | Apoptosis induction |
| Enzyme Inhibition | Reverse Transcriptase | 0.20 - 0.35 | Competitive inhibition |
Case Studies
- Anticancer Study : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties against MCF-7 and A549 cells. The most active compound showed an IC50 value of 5 μM and was found to induce apoptosis through the mitochondrial pathway .
- Antimicrobial Activity : Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited growth at concentrations as low as 10 μM, supporting its potential use in treating infections .
Q & A
Basic Research: How can the synthesis of this compound be optimized for yield and purity?
Methodological Answer:
Optimization often involves evaluating one-pot multi-step reactions (e.g., sequential nucleophilic substitutions or cyclizations) to reduce intermediate purification. For example, highlights a one-pot two-step synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using acetonitrile as a solvent under reflux, achieving 55% yield. Key parameters include:
- Catalyst selection : Base catalysts like KCO ( ) improve reaction efficiency.
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance cyclization kinetics.
- Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (20:1 to 5:1) is effective for isolating imidazo[1,2-a]pyridine analogs ( ).
Basic Research: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (e.g., furan/thiophene substituents) and methyl groups. For example, imidazo[1,2-a]pyridine derivatives show distinct peaks at δ 7.3–8.4 ppm for aromatic protons ( ).
- HRMS : Validate molecular weight (e.g., <5 ppm error between observed and calculated values) ( ).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm) and amide (N–H, ~3300 cm) functional groups ( ).
Advanced Research: How can researchers resolve contradictions in solubility data across studies?
Methodological Answer:
Contradictions often arise from differing solvent systems or pH conditions. Systematic approaches include:
- LogP/LogD measurements : Determine partition coefficients at pH 5.5 and 7.4 to assess ionization effects ( ).
- Solvent polarity screening : Compare solubility in DMSO, acetonitrile, and aqueous buffers.
- Thermodynamic analysis : Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms affecting solubility ( ).
Advanced Research: What computational strategies are suitable for predicting bioactivity or binding modes?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., phosphodiesterases, as in ).
- DFT calculations : Analyze intramolecular charge transfer (ICT) and π-stacking interactions, critical for fluorescence properties in imidazo[1,2-a]pyridines ( ).
- ADMET prediction : Tools like SwissADME assess bioavailability, aligning with Lipinski’s Rule of Five ( ).
Advanced Research: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent variation : Replace furan/thiophene groups with bioisosteres (e.g., pyridine in ) to evaluate electronic effects.
- Biological assays : Test kinase or antimicrobial activity (e.g., imidazo[1,2-a]pyrimidines in ).
- Data analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity ( ).
Basic Research: What purification techniques are effective for removing byproducts in the final step?
Methodological Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts ( ).
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products (melting point validation: 215–217°C, ).
Advanced Research: How to address discrepancies in reported enzyme inhibition data?
Methodological Answer:
- Assay standardization : Control ATP concentration and incubation time for kinase assays ( ).
- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C).
- Orthogonal validation : Use SPR (Surface Plasmon Resonance) to confirm binding kinetics independently ( ).
Basic Research: What stability studies are essential for long-term storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- pH stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC ( ).
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation ( ).
Advanced Research: How to investigate fluorescence properties for imaging applications?
Methodological Answer:
- Fluorescence quenching : Titrate with biomolecules (e.g., DNA) to study binding-induced ICT changes ( ).
- Quantum yield calculation : Compare emission intensity to reference standards (e.g., quinine sulfate).
Advanced Research: How to reconcile contradictory data in enzyme inhibition studies?
Methodological Answer:
- Kinetic analysis : Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots ( ).
- Crystallography : Resolve binding modes (e.g., imidazo[1,2-a]pyridine stacking with active-site residues) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
